Myristoyl-phe-ala-arg-lys-gly-ala-leu-arg-gln-OH
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Overview
Description
Myristoyl-phe-ala-arg-lys-gly-ala-leu-arg-gln-OH is a synthetic peptide composed of the amino acids phenylalanine, alanine, arginine, lysine, glycine, alanine, leucine, arginine, and glutamine, with a myristoyl group attached to the N-terminus. This compound is known for its role as a selective cell-permeable inhibitor of protein kinase C (PKC) in intact cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Myristoyl-phe-ala-arg-lys-gly-ala-leu-arg-gln-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid, glutamine, to a solid resin. Sequential addition of protected amino acids follows, using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the myristoyl group is attached to the N-terminus through an acylation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound involves automated peptide synthesizers, which streamline the SPPS process. The use of high-throughput synthesizers allows for the efficient production of large quantities of the peptide with high purity. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Chemical Reactions Analysis
Types of Reactions
Myristoyl-phe-ala-arg-lys-gly-ala-leu-arg-gln-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized at the methionine residue if present, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Mutant peptides with altered amino acid sequences.
Scientific Research Applications
Myristoyl-phe-ala-arg-lys-gly-ala-leu-arg-gln-OH has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in cell biology research to investigate the role of PKC in cellular signaling pathways.
Medicine: Explored as a potential therapeutic agent for diseases involving dysregulated PKC activity, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of peptide-based drugs and as a tool for screening PKC inhibitors.
Mechanism of Action
Myristoyl-phe-ala-arg-lys-gly-ala-leu-arg-gln-OH exerts its effects by inhibiting protein kinase C (PKC) activity. The myristoylated peptide mimics the pseudosubstrate domain of PKC, binding to the enzyme’s active site and preventing its activation. This inhibition disrupts PKC-mediated phosphorylation of target proteins, thereby modulating various cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Myristoyl-phe-ala-arg-lys-gly-ala-leu-arg-gln-OH Trifluoroacetate: A similar compound with a trifluoroacetate counterion, used for similar research purposes.
Other Myristoylated Peptides: Peptides with different sequences but similar myristoylation, used to study various cellular processes.
Uniqueness
This compound is unique due to its specific sequence and myristoylation, which confer selective inhibition of PKC. This specificity makes it a valuable tool for studying PKC-related signaling pathways and developing targeted therapies .
Properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-phenyl-2-(tetradecanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H105N17O12/c1-6-7-8-9-10-11-12-13-14-15-19-29-49(79)72-47(36-41-24-17-16-18-25-41)56(86)71-40(5)52(82)73-43(27-22-33-67-59(63)64)54(84)74-42(26-20-21-32-61)53(83)69-37-50(80)70-39(4)51(81)77-46(35-38(2)3)57(87)75-44(28-23-34-68-60(65)66)55(85)76-45(58(88)89)30-31-48(62)78/h16-18,24-25,38-40,42-47H,6-15,19-23,26-37,61H2,1-5H3,(H2,62,78)(H,69,83)(H,70,80)(H,71,86)(H,72,79)(H,73,82)(H,74,84)(H,75,87)(H,76,85)(H,77,81)(H,88,89)(H4,63,64,67)(H4,65,66,68)/t39-,40-,42-,43-,44-,45-,46-,47-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPBUIGQYZNWCV-YWLUFSBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H105N17O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1256.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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